Purpurea glycoside A
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Overview
Description
Purpurea glycoside A, also known as glucodigitoxin, is a cardiac glycoside derived from the leaves of the Digitalis purpurea plant. This compound is part of a group of naturally occurring substances known for their potent effects on the heart. Cardiac glycosides like this compound have been used for centuries in the treatment of heart conditions, particularly congestive heart failure and atrial fibrillation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Purpurea glycoside A is primarily obtained through the extraction and purification from the leaves of Digitalis purpurea. The process involves several steps:
Extraction: Fresh leaves are harvested and subjected to solvent extraction using alcohol or water to obtain a crude extract containing glycosides.
Purification: The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale cultivation of Digitalis purpurea plants, followed by mechanical extraction and purification processes. Advances in biotechnology have also enabled the use of plant cell cultures and genetic engineering to enhance the yield and efficiency of glycoside production .
Chemical Reactions Analysis
Types of Reactions: Purpurea glycoside A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the glycoside structure, potentially altering its biological activity.
Reduction: Reduction reactions can convert this compound into different derivatives with varying pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the glycoside molecule, affecting its solubility and bioavailability.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological profiles .
Scientific Research Applications
Purpurea glycoside A has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the structure-activity relationships of cardiac glycosides.
Biology: Researchers use it to investigate the mechanisms of action of glycosides on cellular processes.
Medicine: It is studied for its therapeutic potential in treating heart conditions and its effects on cardiac function.
Industry: this compound is used in the pharmaceutical industry for the development of cardiac drugs and as a reference standard in quality control
Mechanism of Action
Purpurea glycoside A exerts its effects by inhibiting the sodium-potassium adenosine triphosphatase (Na+/K±ATPase) enzyme on the cell membrane. This inhibition leads to an increase in intracellular sodium levels, which in turn reduces the activity of the sodium-calcium exchanger. As a result, intracellular calcium levels rise, enhancing the contractility of cardiac muscle cells. This positive inotropic effect is beneficial in treating heart failure and certain arrhythmias .
Comparison with Similar Compounds
Digitoxin: Another cardiac glycoside derived from Digitalis purpurea, known for its long half-life and potent effects.
Digoxin: A widely used cardiac glycoside with a shorter half-life compared to digitoxin, derived from Digitalis lanata.
Gitoxin: A glycoside similar to purpurea glycoside A, also found in Digitalis purpurea, with distinct pharmacological properties
Uniqueness: this compound is unique due to its specific glycosidic structure and its conversion into digitoxin upon hydrolysis. This conversion is significant as digitoxin is a well-known therapeutic agent for heart conditions. Additionally, this compound’s distinct pharmacokinetic properties, such as its absorption and metabolism, differentiate it from other glycosides .
Properties
CAS No. |
19855-40-4 |
---|---|
Molecular Formula |
C47H74O18 |
Molecular Weight |
927.1 g/mol |
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C47H74O18/c1-21-41(63-36-17-31(50)42(22(2)59-36)64-37-18-32(51)43(23(3)60-37)65-44-40(55)39(54)38(53)33(19-48)62-44)30(49)16-35(58-21)61-26-8-11-45(4)25(15-26)6-7-29-28(45)9-12-46(5)27(10-13-47(29,46)56)24-14-34(52)57-20-24/h14,21-23,25-33,35-44,48-51,53-56H,6-13,15-20H2,1-5H3/t21-,22-,23-,25-,26+,27-,28+,29-,30+,31+,32+,33-,35+,36+,37+,38-,39+,40-,41-,42-,43-,44+,45+,46-,47+/m1/s1 |
InChI Key |
BZJBLHNKKRCQEQ-ZFCLPHBQSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O |
SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2OC3CC(C(C(O3)C)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5)CCC7C6CCC8(C7(CCC8C9=CC(=O)OC9)O)C)C)C)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)O)O |
Appearance |
Solid powder |
19855-40-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Purpurea glycoside A; Glucodigitoxin; Purpureaglykosid A; Desacetyl-lanatosid A; |
Origin of Product |
United States |
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